

Quantifying Protein Expression with the HiBiT Assay: Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

Introduction

The accurate quantification of protein expression is fundamental to understanding cellular processes and is a cornerstone of drug discovery and development. Traditional methods for protein quantification, such as Western blotting and ELISA, often face challenges related to antibody availability and specificity, limited dynamic range, and laborious workflows. The HiBiT Protein Tagging System offers a sensitive, reliable, and streamlined alternative for quantifying protein abundance.[1][2] This bioluminescence-based method utilizes a small 11-amino-acid peptide tag (HiBiT) that can be attached to a protein of interest.[1][3] The HiBiT tag binds with high affinity to the complementary LgBiT protein, reconstituting a bright and stable NanoBiT® luciferase enzyme.[1][4] The resulting luminescent signal is directly proportional to the amount of HiBiT-tagged protein, enabling precise quantification over a broad dynamic range.[5][6] This technology is particularly advantageous for studying endogenously expressed proteins, as the small size of the HiBiT tag allows for efficient insertion into the genome using CRISPR/Cas9 gene editing with minimal impact on protein function.[3][7][8]

Principle of the HiBiT Assay

The HiBiT assay is based on the principles of enzyme complementation. The NanoLuc® luciferase is split into two subunits: the large subunit, LgBiT (18 kDa), and the small, 11-amino-acid peptide, HiBiT.[9] These subunits have a very high affinity for each other and, upon binding, reconstitute a functional luciferase enzyme that generates a bright, glow-type

Methodological & Application





luminescent signal in the presence of the furimazine substrate.[1][4] The intensity of this signal is directly proportional to the amount of HiBiT-tagged protein present in the sample.[10][11] This relationship holds true over a wide linear dynamic range of at least seven orders of magnitude, allowing for the detection of less than 1 attomole of HiBiT-tagged protein.[1][6]

The versatility of the HiBiT system allows for the quantification of proteins in various cellular locations through different assay formats:

- Lytic Assay: For measuring total intracellular protein levels. Cells are lysed, and the detection reagent containing LgBiT and substrate is added.[5][6]
- Extracellular Assay: For quantifying cell surface or secreted proteins. A non-lytic detection reagent is added to live cells, measuring only the HiBiT-tagged proteins accessible in the extracellular environment.[12]
- Blotting Assay: For detecting proteins separated by SDS-PAGE and transferred to a membrane, offering a sensitive alternative to traditional Western blotting.[8]

Applications in Research and Drug Development

The HiBiT assay has a broad range of applications, making it a valuable tool for both basic research and drug development.

- Endogenous Protein Quantification: The small size of the HiBiT tag is ideal for CRISPR/Cas9-mediated knock-in at endogenous loci, enabling the study of proteins at physiological expression levels without the artifacts associated with overexpression.[3][13]
- Targeted Protein Degradation: The HiBiT system is well-suited for studying targeted protein degradation, for example, by proteolysis-targeting chimeras (PROTACs). The assay can be used to generate dose-response curves and determine key parameters like DC50 and Dmax for degrader compounds.[14]
- GPCR and Receptor Dynamics: The technology can be used to monitor G protein-coupled receptor (GPCR) and other cell surface receptor trafficking, including ligand-induced internalization.[15][16][17]



- Protein-Protein Interactions: While the high-affinity HiBiT/LgBiT interaction is primarily for quantification, the broader NanoBiT® system, which uses a low-affinity SmBiT tag, is designed for studying protein-protein interactions.[9]
- Viral Research: The HiBiT tag can be inserted into viral genomes to study viral protein expression and replication.

Quantitative Data Summary

The HiBiT assay provides highly quantitative data, as illustrated in the following tables which summarize typical findings from various applications.

Parameter	Value	Reference Application
Limit of Detection	< 10^-19 moles	General Protein Quantification
Linear Dynamic Range	> 7 orders of magnitude	General Protein Quantification
Assay Time (Lytic)	~10 minutes	Intracellular Protein Quantification
Assay Time (Blotting)	Significantly faster than Western blot	Protein detection on membranes

Application	Analyte	Key Quantitative Metrics
Targeted Protein Degradation	HiBiT-BRD4	DC50, Dmax
GPCR Internalization	HiBiT-tagged GPCR	% Internalization, EC50
Endogenous Protein Expression	CRISPR HiBiT-tagged protein	Relative Luminescence Units (RLU)

Experimental Protocols

Protocol 1: Quantifying Intracellular Protein Expression using the Nano-Glo® HiBiT Lytic Detection System

This protocol is designed for the quantification of total HiBiT-tagged protein in a cell lysate.



Materials:

- Cells expressing a HiBiT-tagged protein of interest
- White, opaque 96-well plates suitable for luminescence measurements
- Nano-Glo® HiBiT Lytic Buffer (or equivalent)
- Nano-Glo® HiBiT Lytic Detection System (containing LgBiT protein and furimazine substrate)
- Luminometer

Procedure:

- Cell Plating: Plate cells expressing the HiBiT-tagged protein in a 96-well plate at a desired density and allow them to attach overnight. Include appropriate controls, such as untagged parental cells.
- Cell Treatment (Optional): If studying the effect of a compound, treat the cells for the desired time and concentration.
- Reagent Preparation: Prepare the Nano-Glo® HiBiT Lytic Detection Reagent by diluting the substrate in the lytic buffer according to the manufacturer's instructions.
- Lysis and Detection:
 - Remove the culture medium from the cells.
 - Add a volume of the prepared detection reagent to each well equal to the original volume of culture medium.
 - Mix on an orbital shaker for 10 minutes at room temperature to induce cell lysis and allow for the association of HiBiT and LgBiT.
- Luminescence Measurement: Measure the luminescence using a plate reader. The signal is stable for several hours.[5]



• Data Analysis: Subtract the background luminescence from the untagged control cells. The resulting luminescence is directly proportional to the amount of HiBiT-tagged protein.

Protocol 2: Monitoring Cell Surface Protein Expression using the Nano-Glo® HiBiT Extracellular Detection System

This protocol allows for the quantification of HiBiT-tagged proteins localized to the plasma membrane or secreted into the medium.

Materials:

- Live cells expressing a HiBiT-tagged cell surface or secreted protein
- White, opaque 96-well plates
- Nano-Glo® HiBiT Extracellular Detection System (containing LgBiT protein and furimazine substrate in a non-lytic buffer)
- Luminometer

Procedure:

- Cell Plating and Treatment: Follow steps 1 and 2 from Protocol 1.
- Reagent Preparation: Prepare the Nano-Glo® HiBiT Extracellular Detection Reagent according to the manufacturer's instructions.
- Detection:
 - Add the prepared detection reagent directly to the wells containing the live cells in their culture medium.
 - Incubate at room temperature for the time recommended by the manufacturer to allow for signal development.
- Luminescence Measurement: Measure the luminescence using a plate reader.



Data Analysis: Analyze the data as described in Protocol 1. For internalization studies, the
decrease in luminescence over time or in response to a ligand can be quantified.[15][16]

Protocol 3: CRISPR/Cas9-Mediated Endogenous Tagging with HiBiT

This protocol provides a general workflow for inserting the **HiBiT tag** into an endogenous gene locus.

Materials:

- · Target cell line
- CRISPR/Cas9 components: Cas9 nuclease and a guide RNA (gRNA) specific to the target insertion site
- Donor DNA template containing the HiBiT sequence flanked by homology arms corresponding to the genomic sequences upstream and downstream of the insertion site
- · Transfection or electroporation reagents
- Single-cell cloning supplies (e.g., 96-well plates, cloning cylinders)
- Genomic DNA extraction kit and PCR reagents for verification

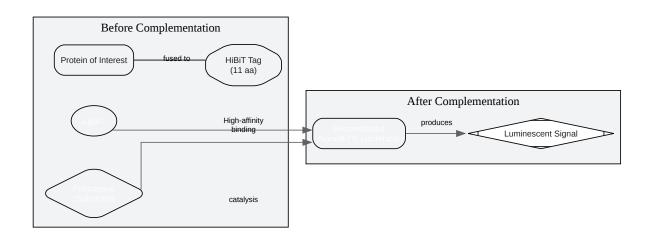
Procedure:

- gRNA Design and Validation: Design and validate a gRNA that directs Cas9 to create a
 double-strand break at the desired insertion site (e.g., at the N- or C-terminus of the proteincoding sequence).
- Donor Template Design: Design a donor DNA template (e.g., a plasmid or a single-stranded oligonucleotide) containing the HiBiT coding sequence flanked by 5' and 3' homology arms.
- Transfection/Electroporation: Co-deliver the Cas9 protein/mRNA, gRNA, and the donor DNA template into the target cells.



- Single-Cell Cloning: After a recovery period, isolate single cells to establish clonal populations.
- · Screening for Positive Clones:
 - Expand the clonal populations.
 - Screen for HiBiT expression using the Nano-Glo® HiBiT Lytic Detection System (Protocol
 1).
 - Verify the correct integration of the HiBiT tag at the genomic level by PCR and sequencing.
- Functional Validation: Characterize the HiBiT-tagged protein to ensure its function is not compromised by the tag.

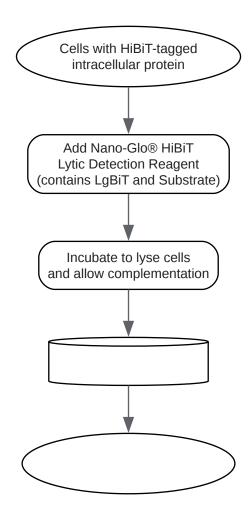
Visualizations



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Caption: Mechanism of the HiBiT Assay.

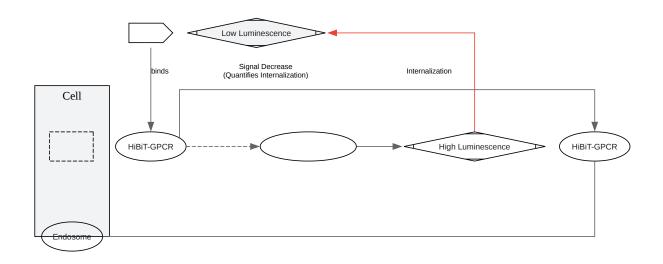




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Caption: Lytic Assay Workflow.





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Caption: GPCR Internalization Monitoring.

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